An In-depth Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Versatile Photoinitiator for Advanced Applications
An In-depth Technical Guide to 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Versatile Photoinitiator for Advanced Applications
Introduction
In the ever-evolving landscape of material science and polymer chemistry, the demand for highly efficient and versatile photoinitiators is paramount. Among these, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS No. 42573-57-9), hereafter referred to as MBT, has emerged as a significant player. This technical guide provides a comprehensive overview of MBT, from its fundamental chemical properties and synthesis to its mechanistic action and practical applications in photopolymerization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this multifaceted molecule.
Physicochemical Properties
MBT is a light yellow crystalline powder with the molecular formula C₁₄H₉Cl₆N₃O and a molecular weight of 447.96 g/mol .[1][2] Its structure is characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups and a 4-methoxystyryl group. This unique combination of electron-withdrawing trichloromethyl groups and the chromophoric methoxystyryl moiety underpins its potent photoinitiating capabilities.
| Property | Value | Reference |
| CAS Number | 42573-57-9 | [1] |
| Molecular Formula | C₁₄H₉Cl₆N₃O | [1][2] |
| Molecular Weight | 447.96 g/mol | [1][2] |
| Appearance | Light yellow to amber powder/crystal | [3][4] |
| Melting Point | 192-195 °C | [2][5] |
| UV Absorption Maximum (λmax) | 379 nm | [2] |
Synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
The synthesis of asymmetrically substituted 1,3,5-triazines like MBT can be achieved through a multi-step process. While microwave-assisted synthesis has been shown to be an efficient green methodology for various triazine derivatives, the classical approach generally involves the sequential substitution of chlorine atoms on a cyanuric chloride precursor. A plausible synthetic route to MBT involves the condensation of 2,4-bis(trichloromethyl)-6-methyl-1,3,5-triazine with 4-methoxybenzaldehyde. This type of reaction, often a Knoevenagel-type condensation, is a common strategy for forming styryl derivatives of triazines. The synthesis of a related compound, 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (PT), is achieved through the demethylation of MBT using boron tribromide (BBr₃).[6]
Mechanism of Action: A Potent Photoinitiator
MBT primarily functions as a Type I cleavable photoinitiator.[7][8] Upon exposure to near-UV or visible light, particularly in the 385-405 nm range, the molecule undergoes homolytic cleavage of a carbon-chlorine bond within one of the trichloromethyl groups.[7][8][9] This photochemical process generates a triazinyl radical and a chlorine radical, both of which are capable of initiating free radical polymerization of monomers like (meth)acrylates.[8]
The high efficiency of MBT is attributed to its strong absorption in the near-UV and visible regions, a property conferred by the extended π-conjugation of the 4-methoxystyryl group. This allows for the effective utilization of energy from common LED light sources.[7][8]
Furthermore, MBT can also act as a photoacid generator (PAG).[1][10][11] Upon irradiation, the generated chlorine radicals can abstract hydrogen atoms from the surrounding medium to produce hydrochloric acid (HCl). This photo-generated acid can then catalyze cationic polymerization of monomers such as epoxides, particularly when used in combination with additives like iodonium salts and N-vinylcarbazole.[7][8]
Figure 1: Mechanism of photoinitiation and photoacid generation by MBT.
Applications in Research and Development
The unique properties of MBT make it a valuable tool in various research and industrial applications:
-
Free Radical Photopolymerization: MBT is a high-performance photoinitiator for the free radical polymerization of (meth)acrylates.[7][8] Its efficiency under near-UV and visible LED irradiation makes it a superior alternative to some commercial photoinitiators, especially for applications requiring curing under air, as it can mitigate oxygen inhibition.[7][8][12]
-
Cationic Photopolymerization: In combination with sensitizers and co-initiators, MBT can effectively initiate the cationic polymerization of epoxides.[7][8] This is crucial for applications requiring high chemical and thermal resistance, such as advanced coatings and adhesives.
-
Advanced Materials and Coatings: The ability to rapidly and precisely cure polymers using MBT is instrumental in the development of advanced materials, including UV-curable coatings and light-curing adhesives.[10]
-
3D Printing and Microelectronics: The spatial and temporal control afforded by photopolymerization with MBT is highly advantageous in additive manufacturing (3D printing) and the fabrication of microelectronic components.[6][10]
-
Pharmaceutical and Organic Synthesis: As a versatile building block, MBT serves as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][13]
-
Biological Research: Preliminary research suggests that MBT may possess antimicrobial and anticancer properties, opening avenues for further investigation in medicinal chemistry.[9]
Experimental Protocol: LED-Induced Photopolymerization of a Methacrylate Resin
This protocol provides a general framework for utilizing MBT as a photoinitiator for the free radical polymerization of a methacrylate-based resin using a 405 nm LED light source.
Materials:
-
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBT)
-
Methacrylate monomer or oligomer (e.g., trimethylolpropane triacrylate, TMPTA)
-
Co-initiator (optional, e.g., an amine like ethyl 4-(dimethylamino)benzoate, EDB)
-
Solvent (if necessary, e.g., dichloromethane)
-
405 nm LED lamp
-
Photoreactor or suitable sample holder
-
Real-time Fourier-transform infrared (RT-FTIR) spectrometer for monitoring conversion
Procedure:
-
Preparation of the Photopolymerizable Formulation:
-
Prepare a stock solution of MBT in a suitable solvent if required.
-
In a light-protected vial, mix the methacrylate monomer/oligomer with the desired concentration of MBT (typically 0.1-2% by weight).
-
If using a co-initiator, add it to the mixture (concentrations can vary, a 1:1 molar ratio with MBT is a good starting point).
-
Ensure the mixture is homogeneous by vortexing or gentle stirring.
-
-
Sample Preparation for RT-FTIR:
-
Place a small drop of the formulation between two polypropylene films.
-
Mount the sample in the RT-FTIR spectrometer.
-
-
Photopolymerization and Monitoring:
-
Position the 405 nm LED lamp at a fixed distance from the sample, ensuring uniform irradiation.
-
Record an initial IR spectrum before irradiation.
-
Start the LED irradiation and simultaneously begin recording IR spectra at regular intervals.
-
Monitor the decrease in the characteristic methacrylate C=C bond absorption peak (around 1635 cm⁻¹) to determine the degree of conversion over time.
-
-
Data Analysis:
-
Calculate the monomer conversion using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 where A₀ is the initial absorbance of the C=C peak and Aₜ is the absorbance at time t.
-
Plot the conversion as a function of irradiation time to obtain the polymerization profile.
-
Figure 2: Experimental workflow for LED-induced photopolymerization using MBT.
Safety and Handling
MBT is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a highly efficient and versatile photoinitiator with significant potential in a wide range of applications, from advanced materials and coatings to organic synthesis. Its strong absorption in the near-UV and visible spectrum, coupled with its ability to act as both a Type I photoinitiator and a photoacid generator, makes it an invaluable tool for researchers and developers. As LED technology continues to advance, the utility of photoinitiators like MBT that are tailored for these light sources will undoubtedly grow, paving the way for new innovations in polymer science and beyond.
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- A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing). (URL: )
- Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migr
- Understanding 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)
- A known photoinitiator for a novel technology: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)
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- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine - Sigma-Aldrich. (URL: )
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